

Technical Support Center: Surface Roughness of Annealed Titanium Disilicide Films

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with annealed **titanium disilicide** ($TiSi_2$) films. The information provided is intended to help users understand and control the surface roughness of these films during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the surface roughness of annealed **titanium disilicide** films?

A1: The surface roughness of annealed $TiSi_2$ films is primarily influenced by the following factors:

- Annealing Temperature: This is the most critical factor. Higher annealing temperatures promote the transition from the smoother, metastable C49 phase of $TiSi_2$ to the rougher, stable C54 phase.[1][2]
- Initial Titanium (Ti) Film Thickness: Thinner Ti films generally require higher temperatures to transition to the C54 phase, which can lead to increased surface roughness and agglomeration.[1][3]
- Substrate Type and Orientation: The underlying substrate, typically single-crystal silicon, affects the silicide formation. $TiSi_2$ films formed on Si(100) substrates tend to be rougher than those formed on Si(111) substrates.[1][4]

- Annealing Ambient: The gas used during annealing (e.g., nitrogen, helium) can influence the reaction and the final surface morphology. A nitrogen atmosphere can help prevent agglomeration.[5][6]
- Annealing Ramp Rate: The rate at which the temperature is increased during annealing can also play a role in the final film structure and roughness.[6]

Q2: What is the C49 to C54 phase transition and how does it affect surface roughness?

A2: **Titanium disilicide** exists in two primary crystalline structures: the metastable C49 phase and the stable C54 phase. The C49 phase typically forms at lower annealing temperatures (around 450-650°C) and has a higher electrical resistivity. As the annealing temperature increases (typically above 650°C), the C49 phase transforms into the C54 phase, which has a lower resistivity.[2] This phase transition is a key reason for increased surface roughness. The nucleation and growth of the C54 grains from the C49 matrix leads to a rougher surface morphology.[1]

Q3: What is agglomeration and how can it be prevented?

A3: Agglomeration is the morphological degradation of the TiSi_2 film at high temperatures (typically above 900°C), where the film becomes discontinuous and forms isolated islands.[5] This phenomenon is driven by the system's attempt to reduce its overall surface and interfacial energy.[5] Agglomeration leads to a dramatic increase in surface roughness and sheet resistance.[5] To prevent agglomeration, it is crucial to control the annealing temperature and time. Using a nitrogen atmosphere during annealing can also help suppress agglomeration by forming a titanium nitride (TiN) surface layer that stabilizes the film.[5]

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
High Surface Roughness	Formation of the C54 phase.	Optimize the annealing temperature to be just sufficient for the C49 to C54 transition without excessive grain growth. For applications where the lowest possible roughness is critical and higher resistivity is acceptable, consider processing at temperatures that favor the C49 phase.
Agglomeration of the TiSi_2 film.	<p>Reduce the final annealing temperature to below 900°C.</p> <p>[5] Shorten the annealing time at the peak temperature.</p> <p>Anneal in a nitrogen atmosphere to form a stabilizing TiN cap layer.[5]</p>	
Initial Ti film is too thin.	For very thin films, the C49 to C54 transition temperature is higher, increasing the risk of agglomeration. Consider increasing the initial Ti film thickness if the process allows.	
Film Delamination or Peeling	High intrinsic stress in the film.	Optimize the deposition parameters of the initial Ti film to reduce stress. Control the annealing and cooling rates to minimize thermal stress.
Poor adhesion of the initial Ti film.	Ensure the silicon substrate is properly cleaned before Ti deposition to remove any native oxide or contaminants.	

Inconsistent Sheet Resistance	Incomplete C49 to C54 phase transition.	Increase the annealing temperature or duration to ensure a complete transformation to the low-resistivity C54 phase.
Non-uniform film thickness.	Calibrate and optimize the titanium deposition process to ensure uniform film thickness across the wafer.	
Presence of voids or defects in the film.	Investigate the deposition and annealing conditions. Voids can form due to mass transport discrepancies during silicidation. [7]	

Data Presentation

Table 1: Qualitative Effect of Annealing Temperature and Film Thickness on TiSi₂ Properties

Parameter	Low Annealing Temperature (e.g., 600°C)	High Annealing Temperature (e.g., 800°C)	Very High Annealing Temperature (e.g., >900°C)
Dominant Phase	C49-TiSi ₂	C54-TiSi ₂	C54-TiSi ₂ with agglomeration
Relative Surface Roughness	Low	High	Very High (islanding)
Relative Sheet Resistance	High	Low	Increases significantly

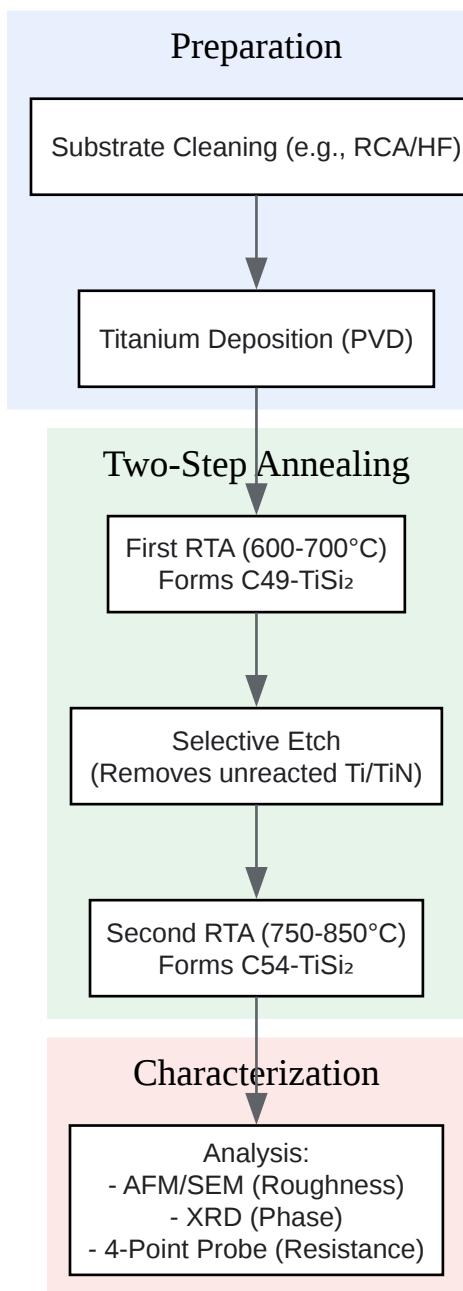
Table 2: Influence of Substrate and Ti Film Thickness on C49-to-C54 Transition

Initial Ti Thickness	Substrate	Approximate C49-to-C54 Transition Temperature Range	General Observation on Surface Morphology
Thick (e.g., > 20 nm)	Si(100)	600 - 700°C[2]	Becomes rough after transition.
Thin (e.g., < 20 nm)	Si(100)	700 - 800°C[4]	Higher transition temperature can lead to more pronounced roughness and islanding.[4]
Thin (e.g., < 20 nm)	Si(111)	> 700 - 800°C[2]	The interface can become smooth and flat after the transition to the C54 phase.[1]

Experimental Protocols

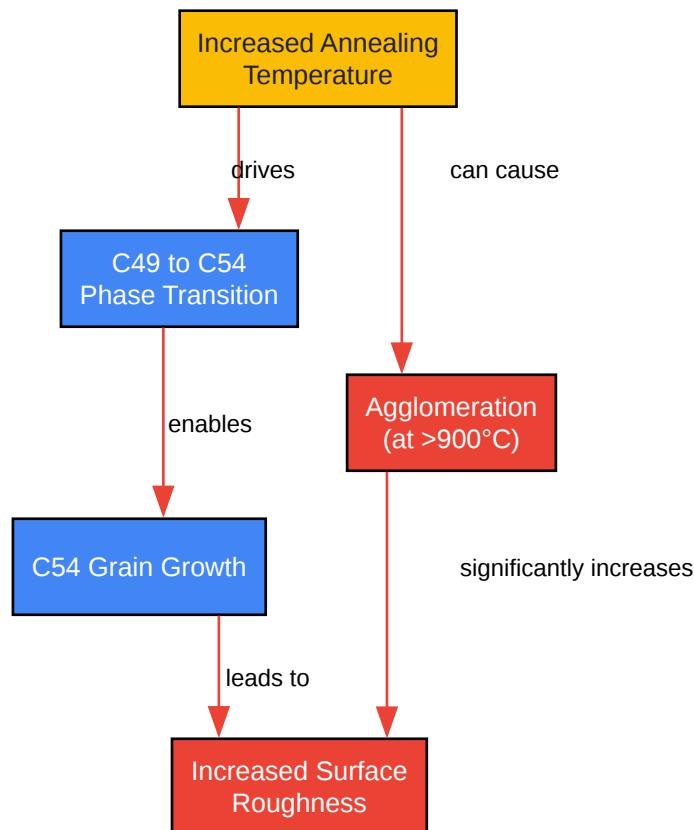
Key Experiment: Two-Step Annealing for Titanium Silicide Formation (Salicide Process)

This is a common method used to form self-aligned silicide (salicide) for contacts in microelectronics.


- Substrate Preparation:
 - Start with a clean silicon wafer (e.g., Si(100) or Si(111)).
 - Perform a standard RCA clean or an HF dip to remove the native oxide layer immediately before loading into the deposition system.
- Titanium Deposition:
 - Deposit a thin film of titanium onto the silicon substrate using a physical vapor deposition (PVD) method such as sputtering or electron-beam evaporation.

- The thickness of the deposited Ti film will determine the final TiSi_2 thickness (approximately 2.5 nm of TiSi_2 is formed for every 1 nm of Ti).
- First Annealing Step (Formation of C49- TiSi_2):
 - Transfer the wafer to a rapid thermal annealing (RTA) system.
 - Anneal at a temperature between 600°C and 700°C for 20-60 seconds in a nitrogen (N_2) or argon (Ar) atmosphere. This step forms the high-resistivity C49- TiSi_2 phase where the Ti is in contact with the silicon. The nitrogen ambient will also form a thin TiN layer on the surface of the unreacted titanium.
- Selective Etching:
 - Remove the wafer from the RTA system.
 - Use a selective wet etch, such as a solution of H_2O_2 and NH_4OH , to remove the unreacted titanium and the TiN layer from the oxide regions, leaving the TiSi_2 in the contact areas.
- Second Annealing Step (Formation of C54- TiSi_2):
 - Return the wafer to the RTA system.
 - Perform a second anneal at a higher temperature, typically between 750°C and 850°C, for 20-60 seconds in an N_2 or Ar atmosphere. This step converts the C49- TiSi_2 into the low-resistivity C54- TiSi_2 phase.

Characterization Techniques:


- Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
- Phase Identification: X-ray Diffraction (XRD) and Raman Spectroscopy.
- Film Thickness and Interface Quality: Transmission Electron Microscopy (TEM) and Rutherford Backscattering Spectrometry (RBS).^[8]
- Sheet Resistance: Four-point probe measurements.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the formation of TiSi_2 films using a two-step annealing process.

[Click to download full resolution via product page](#)

Caption: Relationship between annealing temperature and surface roughness in TiSi_2 films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. C49-C54 Titanium Disilicide (TiSi_2) globalsino.com
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. Agglomeration in Titanium Silicide Films globalsino.com

- 6. In situ characterization of titanium silicide formation: The effect of Mo interlayer, temperature ramp-rate, and annealing atmosphere for Journal of Applied Physics - IBM Research [research.ibm.com]
- 7. Void Defects in Composite Titanium Disilicide Process | Semantic Scholar [semanticscholar.org]
- 8. web.njit.edu [web.njit.edu]
- To cite this document: BenchChem. [Technical Support Center: Surface Roughness of Annealed Titanium Disilicide Films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078298#surface-roughness-of-annealed-titanium-disilicide-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com